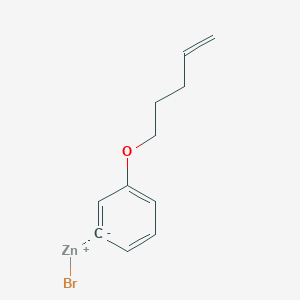
3-(4-Penten-1-oxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc compound. Organozinc compounds are widely used in organic synthesis due to their reactivity and selectivity. This particular compound is a solution in THF, a common solvent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE typically involves the reaction of 3-(4-PENTEN-1-OXY)BROMOBENZENE with zinc in the presence of a catalyst. The reaction is carried out in THF to stabilize the organozinc compound. The process involves:
Reacting 3-(4-PENTEN-1-OXY)BROMOBENZENE with Zinc: This step forms the organozinc intermediate.
Catalyst Addition: A catalyst such as palladium or nickel is often used to facilitate the reaction.
Stabilization in THF: The final product is stabilized in THF to maintain its reactivity and prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Reagents: Common reagents include aryl halides, alkyl halides, and various nucleophiles.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like THF or dimethylformamide (DMF) are used to dissolve the reactants.
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including drug development.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:
Transmetalation: Transfer of the organozinc group to a metal catalyst.
Oxidative Addition and Reductive Elimination: Key steps in coupling reactions where the metal catalyst cycles between oxidation states to form new bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Another organozinc compound used in similar reactions.
Benzylzinc Bromide: Used in the synthesis of benzyl derivatives.
Cyclohexylzinc Bromide: Utilized in the formation of cyclohexyl compounds.
Uniqueness
3-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE is unique due to its specific structure, which includes a penten-1-oxy group. This structural feature imparts distinct reactivity and selectivity, making it valuable for specific synthetic applications that other organozinc compounds may not be suitable for.
Properties
Molecular Formula |
C11H13BrOZn |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
bromozinc(1+);pent-4-enoxybenzene |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,4-5,8-9H,1,3,7,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
UVALTYVIWAECTN-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCOC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















